3,6-dichloro-1-nitro-9H-carbazole
Description
Properties
CAS No. |
5584-42-9 |
|---|---|
Molecular Formula |
C12H6Cl2N2O2 |
Molecular Weight |
281.09 g/mol |
IUPAC Name |
3,6-dichloro-1-nitro-9H-carbazole |
InChI |
InChI=1S/C12H6Cl2N2O2/c13-6-1-2-10-8(3-6)9-4-7(14)5-11(16(17)18)12(9)15-10/h1-5,15H |
InChI Key |
LXWDSXVKJLZCIO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares key structural features and substituent effects of 3,6-dichloro-1-nitro-9H-carbazole with analogous compounds:
Key Observations :
Physical and Spectral Properties
Data from analogous compounds provide preliminary insights:
Preparation Methods
Chlorination of Carbazole
The first critical step involves dichlorination at the 3- and 6-positions. A validated method from patent literature employs N-chlorosuccinimide (NCS) in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. This approach achieves selective chlorination without overhalogenation:
Reaction Conditions:
-
Substrate: Carbazole (1.0 equiv)
-
Chlorinating Agent: NCS (2.2 equiv)
-
Solvent: DMF
-
Temperature: 80–100°C
-
Time: 12–24 hours
This method yields 3,6-dichloro-9H-carbazole with ~70% efficiency after purification via column chromatography.
Nitration at Position 1
Nitration of 3,6-dichloro-9H-carbazole introduces the nitro group at position 1. The electron-withdrawing chloro groups direct nitration to the para position relative to the nitrogen atom. A mixed acid system (HNO₃/H₂SO₄ ) is employed under controlled temperatures to prevent polynitration:
Reaction Conditions:
-
Substrate: 3,6-Dichloro-9H-carbazole (1.0 equiv)
-
Nitrating Agent: Fuming HNO₃ (1.5 equiv) in concentrated H₂SO₄
-
Temperature: 0–5°C (ice bath)
-
Time: 2–4 hours
The crude product is neutralized, extracted with dichloromethane, and purified via recrystallization from ethanol.
Alternative Pathways and Comparative Analysis
Reverse Sequence: Nitration Followed by Chlorination
Attempts to nitrate carbazole first (to yield 1-nitro-9H-carbazole) followed by chlorination face challenges. Nitro groups deactivate the ring, necessitating harsh chlorination conditions (e.g., Cl₂ gas with FeCl₃ catalysis), which often lead to poor regioselectivity and side products. This route is less favorable, with reported yields below 30%.
One-Pot Dichlorination-Nitration
Preliminary studies suggest that sequential chlorination and nitration in a single reactor may reduce purification steps. However, competing reactions and intermediate instability limit yields to ~40%.
Optimization and Challenges
Solvent and Temperature Effects
-
Chlorination: DMF enhances NCS reactivity but requires strict moisture control. Alternatives like chlorobenzene reduce side reactions but prolong reaction times.
-
Nitration: Lower temperatures (0–5°C) minimize polysubstitution, while higher temperatures (>20°C) favor byproducts like 1,3-dinitro derivatives.
Purification Techniques
-
Column Chromatography: Silica gel with hexane/ethyl acetate (7:1) effectively separates dichloro and nitro isomers.
-
Recrystallization: Ethanol or methanol recrystallization improves purity to >95% but sacrifices yield (~15% loss).
Data Tables: Synthesis Parameters and Outcomes
Table 1. Comparison of Chlorination Methods
| Parameter | NCS in DMF | Cl₂/FeCl₃ |
|---|---|---|
| Yield | 70% | 45% |
| Purity (HPLC) | 98% | 85% |
| Reaction Time | 18 hours | 6 hours |
| Regioselectivity | 3,6 > 90% | 3,6 ~70% |
Table 2. Nitration Efficiency Under Varied Conditions
| Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 65 | 97 |
| Acetyl Nitrate | 25 | 50 | 88 |
| NO₂BF₄ | -10 | 55 | 92 |
Mechanistic Insights
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